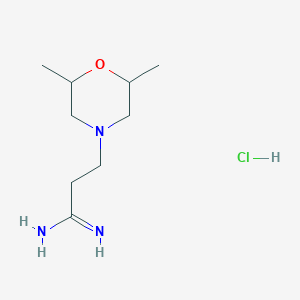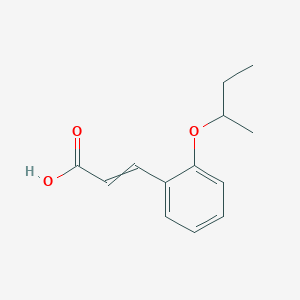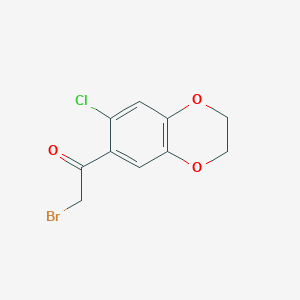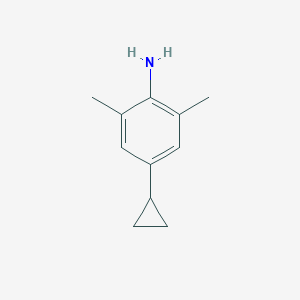
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is often used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic synthetic route but is optimized for higher efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of various industrial products due to its stability and reactivity.
作用機序
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride include:
- 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
- 3-(2,6-Dimethyl-4-morpholinyl)propanimidamide dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are essential.
特性
分子式 |
C9H20ClN3O |
|---|---|
分子量 |
221.73 g/mol |
IUPAC名 |
3-(2,6-dimethylmorpholin-4-yl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7-5-12(4-3-9(10)11)6-8(2)13-7;/h7-8H,3-6H2,1-2H3,(H3,10,11);1H |
InChIキー |
YBWKEKWEKMYXAA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CCC(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)


![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)

![2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B11723955.png)



![2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B11723981.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B11723987.png)
![Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)


